molecular formula C19H21N5O B2576391 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 2034233-99-1

1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2576391
CAS No.: 2034233-99-1
M. Wt: 335.411
InChI Key: SNFNMLXJECHGOU-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The chemical compound has been involved in the synthesis and characterization of various heterocyclic compounds. For instance, research has explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These compounds demonstrated significant antibacterial activity, indicating the potential for medical applications (Azab, Youssef, & El-Bordany, 2013).

Catalytic Properties

Studies have also focused on the catalytic properties of compounds derived from 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea. For example, ruthenium complexes with an N-heterocyclic carbene NNC-pincer ligand have been prepared using a similar compound, demonstrating activity in the reduction of ketones and aldehydes under transfer hydrogenation conditions (Mejuto, García-Eleno, & Guisado‐Barrios, 2015).

Antioxidant Activity

Research into the antioxidant activity of heterocyclic compounds related to this compound has shown promising results. Compounds synthesized from related processes exhibited remarkable antioxidant activity, suggesting potential applications in health and medicine (Zaki, Kamal El‐Dean, & Mickey, 2017).

Luminescence Sensing

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, a related compound, have been synthesized and shown to be selectively sensitive to benzaldehyde-based derivatives. This sensitivity makes these complexes potential fluorescence sensors for chemical detection (Shi, Zhong, & Guo, 2015).

Environmental Stability

The environmental stability of sulfonylurea herbicides, which share a structural resemblance, has been studied to understand the influence of abiotic factors on their degradation. These studies provide insights into the environmental behavior of such compounds, which is crucial for assessing their ecological impact (Saha & Kulshrestha, 2002).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)23-19(25)22-10-12-24-11-9-21-18(24)17-5-3-4-8-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFNMLXJECHGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.